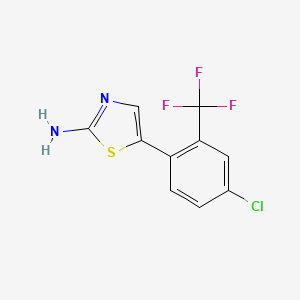

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

Description

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at position 5 with a 4-chloro-2-(trifluoromethyl)phenyl group and an amine at position 2.

Properties

Molecular Formula |

C10H6ClF3N2S |

|---|---|

Molecular Weight |

278.68 g/mol |

IUPAC Name |

5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H6ClF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |

InChI Key |

OCXKOYRVPBOXHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Construction via α-Haloketone and Thiourea Condensation

A widely used method for synthesizing 2-aminothiazoles involves the reaction of an α-haloketone with thiourea under reflux conditions. For the target compound, the corresponding α-haloketone would be 2-bromo-1-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-one or a closely related intermediate.

Step 1: Preparation of α-Haloketone Intermediate

The α-haloketone intermediate can be synthesized by bromination of the corresponding acetophenone derivative, 1-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-one. Bromination is performed using bromine or N-bromosuccinimide (NBS) in an inert solvent like diethyl ether or dichloromethane at controlled temperatures (0–25 °C) to selectively introduce the bromine at the α-position to the ketone.

Step 2: Condensation with Thiourea

The α-haloketone is then reacted with thiourea, typically in a polar solvent such as ethanol or dimethylformamide, at elevated temperatures (around 80 °C) for several hours. This reaction facilitates cyclization to form the thiazole ring with an amino group at the 2-position.

This method is supported by a recent study on related thiazole derivatives, where bromination of 1-(4-chlorothiophen-2-yl)ethan-1-one followed by reaction with thiourea yielded 4-(4-chlorothiophen-2-yl)thiazol-2-amine analogues.

Alternative Synthetic Approaches

-

Coupling of thiourea derivatives with substituted aryl halides or aryl piperazines has been reported for related compounds. For example, the synthesis of N-(aryl/heteroaryl)-4-arylpiperazine-1-carbothioamides via 1,1′-thiocarbonyldiimidazole-assisted coupling has been demonstrated for trifluoromethyl-substituted phenyl derivatives. While this method is more relevant to piperazine-carbothioamide derivatives, it illustrates the utility of thiourea chemistry in introducing sulfur and nitrogen functionalities linked to substituted phenyl rings.

Use of Sodium Nitrite and Sodium Hypophosphite in Thiazole Synthesis

A patented method for preparing related thiazole derivatives involves multi-step reactions including diazotization with sodium nitrite and reduction with sodium hypophosphite under acidic and basic conditions, followed by solvent extraction and vacuum distillation to isolate the product with yields up to 73%. Although this patent specifically addresses 4-methyl-5-(2-hydroxyethyl)-thiazole, the methodology principles can be adapted for substituted phenylthiazoles.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens and nitrating agents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and its analogues:

Key Observations :

Insights :

- Thiadiazoles and thiazoles share overlapping biological roles, but thiadiazoles often show higher anticonvulsant efficacy due to their larger heterocyclic ring and enhanced hydrogen-bonding capacity .

- The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogues, a critical factor for CNS-targeted drugs .

Physicochemical Properties

Notes:

Biological Activity

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine, with the chemical formula and CAS number 2734779-45-2, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Biological Activity

The biological activity of this compound is primarily attributed to its thiazole moiety and the presence of the trifluoromethyl group. These structural features enhance its interaction with various biological targets.

- Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase, which are involved in inflammatory processes. The presence of the trifluoromethyl group enhances binding affinity through electron-withdrawing effects, facilitating stronger interactions with enzyme active sites .

- Cytotoxicity : Preliminary studies indicate that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating significant growth inhibition .

- Antioxidant Activity : The compound has also been evaluated for its free radical scavenging potential, which is crucial in mitigating oxidative stress-related diseases .

Case Studies

- Inhibition of Enzymatic Activity :

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 5-(4-Chloro...) | AChE | 10.4 |

| 5-(4-Chloro...) | BChE | 7.7 |

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the introduction of halogen substituents, particularly fluorine and chlorine, enhances biological activity by improving lipophilicity and enabling better molecular interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.